molecular formula C8H6BrF3O3S B071477 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one CAS No. 182131-50-6

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one

Cat. No. B071477
M. Wt: 319.1 g/mol
InChI Key: ACOPGDFDXPPWFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one involves acylation and cyclocondensation reactions. For instance, Flores et al. (2018) described the synthesis through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride, followed by reactions with hydroxylamine and hydrazine. This process highlights the compound's synthetic accessibility and the role of its functional groups in facilitating diverse chemical transformations (Flores et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

Research on 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one and its derivatives has focused on synthesis and structural analysis, revealing diverse applications in organic and medicinal chemistry. Flores et al. (2018) investigated the synthesis of this compound through acylation, followed by reactions with hydroxylamine and hydrazine, contributing to the field of cyclocondensation reactions and structural analysis using X-ray crystallography Flores et al., 2018.

Cyclocondensation and Heterocyclic Synthesis

Potikha et al. (2010) explored the interaction of related brominated thienyl butanones with amines, leading to the synthesis of di(2-thienyl)azolo[a]pyridines, indicating the utility of these compounds in constructing heterocyclic structures Potikha et al., 2010.

Reactivity and Application in Organic Synthesis

The reactivity of these compounds extends to interactions with benzenethiols, as explored by Zhao et al. (2010), yielding products with potential applications in organic synthesis and the development of novel organic materials Zhao et al., 2010.

Metal Complex Synthesis

Woods et al. (2009) delved into the synthesis and characterization of nickel(II) and copper(II) complexes involving 2-substituted thienyl butanone derivatives, highlighting the compound's versatility in forming metal-organic frameworks Woods et al., 2009.

One-Pot Synthesis and Chemical Transformations

Song et al. (2008) reported a one-pot synthesis method for trifluoromethyl-containing heterocycles using 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one, showcasing its utility in streamlined synthetic processes Song et al., 2008.

properties

IUPAC Name

2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-thiophen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O3S/c9-6(7(14,15)8(10,11)12)5(13)4-2-1-3-16-4/h1-3,6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOPGDFDXPPWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(C(C(F)(F)F)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381617
Record name 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one

CAS RN

182131-50-6
Record name 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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